1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene
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Overview
Description
1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes This compound is characterized by its complex structure, which includes a methoxyphenoxy group, a propoxy linkage, and a nitrobenzene core
Preparation Methods
The synthesis of 1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene typically involves multiple steps, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. One common synthetic route starts with the preparation of 3-methoxyphenol, which undergoes a nucleophilic substitution reaction with 1-bromo-3-chloropropane to form 3-(3-methoxyphenoxy)propane. This intermediate is then reacted with 4-methyl-2-nitrophenol under basic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy group may also contribute to its activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene can be compared with similar compounds such as:
1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone: This compound has a similar methoxyphenyl group but differs in its core structure, which includes a naphthalene ring instead of a nitrobenzene core.
3-(4-methoxyphenoxy)propan-1-amine: This compound shares the methoxyphenoxy group but has an amine group instead of a nitro group.
The uniqueness of this compound lies in its combination of functional groups, which impart specific chemical and biological properties that are not found in the similar compounds mentioned above.
Properties
IUPAC Name |
1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-13-7-8-17(16(11-13)18(19)20)23-10-4-9-22-15-6-3-5-14(12-15)21-2/h3,5-8,11-12H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXVYNQYTHEFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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